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Compound of Interest

Compound Name: Cl2201

Cat. No.: B593042 Get Quote

Disclaimer: Initial searches for a compound designated "Cl2201" did not yield any matching

results in the public scientific literature. It is highly probable that this designation is a

typographical error. Based on the structural similarity of the alphanumeric name and the nature

of the requested information, this guide will focus on the well-documented synthetic

cannabinoid AM-2201. The following information is provided under the assumption that

"Cl2201" was intended to be "AM-2201".

This technical guide provides a comprehensive overview of the pharmacological profile of AM-

2201, a potent synthetic cannabinoid. The information is intended for researchers, scientists,

and drug development professionals, with a focus on quantitative data, experimental

methodologies, and the underlying signaling pathways.

Introduction to AM-2201
AM-2201, [1-(5-fluoropentyl)-3-(1-naphthoyl)indole], is a potent synthetic cannabinoid that acts

as a non-selective full agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid

receptor type 2 (CB2). It is a fluorinated analog of the research chemical JWH-018. Due to its

high affinity and efficacy at these receptors, AM-2201 has been a subject of significant interest

in pharmacological and toxicological research.

Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the

pharmacological activity of AM-2201 at its primary molecular targets.
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Table 1: Receptor Binding Affinities of AM-2201

Receptor Species Ki (nM) Assay Type Reference

CB1 Human 1.0 ± 0.1
Radioligand

Binding Assay
[1][2]

CB2 Human 2.6 ± 0.3
Radioligand

Binding Assay
[1][2]

Table 2: Functional Activity of AM-2201

Receptor Species EC50 (nM) Assay Type Effect Reference

CB1 Rat 38 ± 4

[35S]GTPγS

Binding

Assay

Agonist [3]

CB2 Human 30 ± 2

cAMP

Accumulation

Assay

Agonist [4]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are outlines of the standard experimental protocols used to determine the pharmacological

parameters of AM-2201.

This assay is employed to determine the binding affinity (Ki) of a compound for a specific

receptor.

Objective: To measure the displacement of a radiolabeled ligand from cannabinoid receptors

by AM-2201.

Materials:

Membrane preparations from cells expressing human CB1 or CB2 receptors.
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Radioligand (e.g., [3H]CP-55,940).

AM-2201 at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the receptor-containing membranes with the radioligand and varying

concentrations of AM-2201.

Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the IC50 value (the concentration of AM-2201 that inhibits 50% of the specific

binding of the radioligand).

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G-protein coupled receptors, such as CB1 and

CB2.

Objective: To quantify the ability of AM-2201 to stimulate G-protein activation following

receptor binding.

Materials:

Membrane preparations from cells expressing the receptor of interest.
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[35S]GTPγS (a non-hydrolyzable analog of GTP).

AM-2201 at various concentrations.

GDP.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Procedure:

Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.

Add AM-2201 at various concentrations followed by the addition of [35S]GTPγS.

Incubate to allow for agonist-stimulated binding of [35S]GTPγS (e.g., 60 minutes at 30°C).

Separate bound from free [35S]GTPγS by filtration.

Quantify the bound radioactivity using a scintillation counter.

Plot the specific binding of [35S]GTPγS against the concentration of AM-2201 to

determine the EC50 (the concentration of AM-2201 that produces 50% of the maximal

response).

Signaling Pathways and Visualizations
AM-2201, as a cannabinoid receptor agonist, primarily initiates signaling through Gi/o-coupled

proteins. The activation of these pathways leads to a cascade of intracellular events.

Activation of the CB1 receptor by AM-2201 typically leads to the inhibition of adenylyl cyclase,

modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK)

pathways.
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Caption: AM-2201 activates the CB1 receptor, leading to G-protein modulation of downstream

effectors.

The general workflow for characterizing the pharmacological profile of a compound like AM-

2201 in vitro involves a series of sequential assays.
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Caption: A typical experimental workflow for the in vitro pharmacological characterization of

AM-2201.

Conclusion
AM-2201 is a high-affinity, high-efficacy agonist at both CB1 and CB2 receptors. Its

pharmacological profile has been well-characterized through a variety of in vitro assays, which

consistently demonstrate its potent activity. The primary mechanism of action involves the

activation of Gi/o-protein signaling cascades, leading to the modulation of several key

intracellular effectors. The data and protocols presented in this guide provide a foundational
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understanding for further research into the physiological and toxicological effects of AM-2201

and related synthetic cannabinoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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